molecular formula C6H11N5 B12870203 1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine

1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine

Cat. No.: B12870203
M. Wt: 153.19 g/mol
InChI Key: ARCINNIAVJHFNI-GORDUTHDSA-N
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Description

1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4,5-diamine with an appropriate alkyne under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.

Scientific Research Applications

1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-4,5-diamine can be compared with other similar compounds, such as:

    1-(1-Aminoprop-1-en-1-yl)-1H-pyrazole-3,4-diamine: Similar structure but different substitution pattern.

    This compound derivatives: Various derivatives with different functional groups attached to the pyrazole ring.

    Other pyrazole derivatives: Compounds with similar pyrazole core but different substituents, leading to different properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-[(E)-1-aminoprop-1-enyl]pyrazole-3,4-diamine

InChI

InChI=1S/C6H11N5/c1-2-5(8)11-6(9)4(7)3-10-11/h2-3H,7-9H2,1H3/b5-2+

InChI Key

ARCINNIAVJHFNI-GORDUTHDSA-N

Isomeric SMILES

C/C=C(\N)/N1C(=C(C=N1)N)N

Canonical SMILES

CC=C(N)N1C(=C(C=N1)N)N

Origin of Product

United States

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